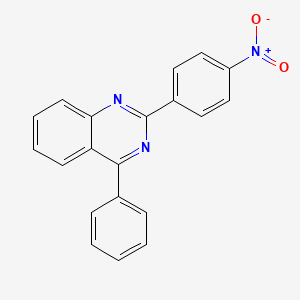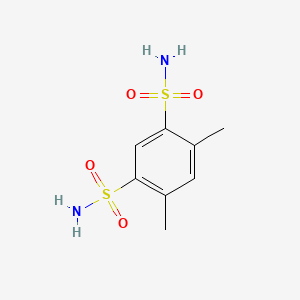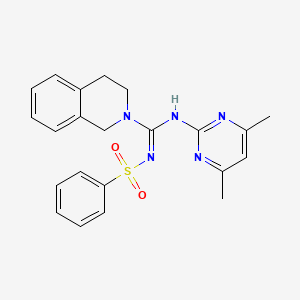
1-phenyl-3-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-3-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "TPTP" and is a member of the pyrazole family of compounds. The unique chemical structure of TPTP has led to its use in a variety of research applications, including as a potential therapeutic agent for a range of diseases.
作用机制
The mechanism of action of TPTP is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TPTP has been shown to have a variety of biochemical and physiological effects. Studies have shown that TPTP can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis and the inhibition of cancer cell growth. Additionally, TPTP has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using TPTP in lab experiments is its unique chemical structure, which allows for the development of new therapeutic agents and the study of complex biological processes. However, there are also limitations to using TPTP in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of TPTP. One area of research that holds promise is the development of new therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of TPTP and its potential applications in the treatment of other diseases such as arthritis and neurodegenerative disorders. Finally, the development of new synthesis methods for TPTP may allow for the production of larger quantities of the compound, which could facilitate further research.
合成方法
The synthesis of TPTP is a complex process that requires several steps. One common method for synthesizing TPTP involves the reaction of 3,4,5-trichloro-2-thiophenecarboxaldehyde with phenylhydrazine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of TPTP as a yellow solid.
科学研究应用
TPTP has been extensively studied for its potential applications in scientific research. One area of research where TPTP has shown promise is in the development of new therapeutic agents for the treatment of cancer. Studies have shown that TPTP can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
属性
IUPAC Name |
2-phenyl-5-(3,4,5-trichlorothiophen-2-yl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2S/c14-10-11(15)13(16)19-12(10)9-6-7-18(17-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHFQTRJHCHXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=C(C(=C(S2)Cl)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(3,4,5-trichloro-2-thienyl)-2-pyrazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
![N-{[(3-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5917284.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)

![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
methyl]-N'-phenylthiourea](/img/structure/B5917345.png)
![4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)

![N-(3,4-dimethylphenyl)-N'-{imino[(4,6,7-trimethyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917353.png)